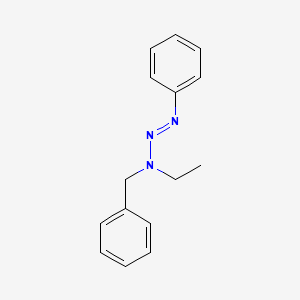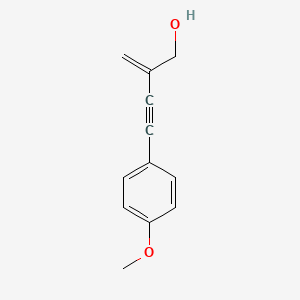
N-Dodecyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Dodecyl-L-valine is a derivative of the essential amino acid L-valine, which is known for its role in protein synthesis and muscle metabolism. This compound features a dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the valine molecule, giving it unique amphiphilic properties. These properties make this compound particularly interesting for applications in various fields, including biochemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
N-Dodecyl-L-valine can be synthesized through a series of chemical reactions. One common method involves the reaction of L-valine with dodecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Dodecyl-L-valine undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Dodecanol, dodecanal, dodecanoic acid.
Reduction: Dodecylamine derivatives.
Substitution: Various N-substituted valine derivatives.
科学的研究の応用
N-Dodecyl-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
作用機序
The mechanism of action of N-Dodecyl-L-valine is largely attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other colloidal structures .
類似化合物との比較
Similar Compounds
N-(2-hydroxyalkyl)-L-valine: Similar in structure but with a hydroxyl group, making it more hydrophilic.
N-Dodecyl-L-alanine: Similar but with alanine instead of valine, affecting its interaction with biological systems.
N-Dodecyl-L-glycine: Similar but with glycine, which lacks the branched side chain of valine.
Uniqueness
N-Dodecyl-L-valine stands out due to its specific combination of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring the stabilization of lipid bilayers or the solubilization of hydrophobic compounds. Its branched side chain also provides unique steric effects that can influence its interactions with other molecules and surfaces .
特性
CAS番号 |
60653-99-8 |
|---|---|
分子式 |
C17H35NO2 |
分子量 |
285.5 g/mol |
IUPAC名 |
(2S)-2-(dodecylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(15(2)3)17(19)20/h15-16,18H,4-14H2,1-3H3,(H,19,20)/t16-/m0/s1 |
InChIキー |
GWFLKPJINZSTEH-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCCCCCCN[C@@H](C(C)C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCNC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)





![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)



![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)


